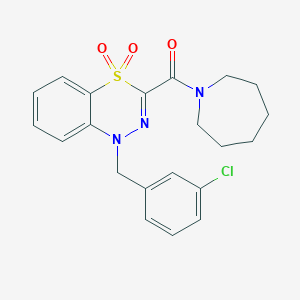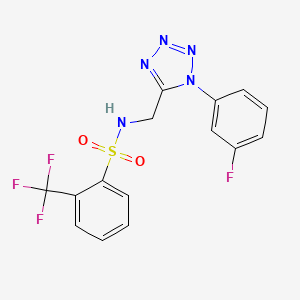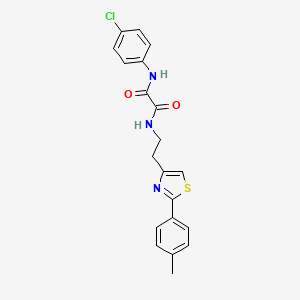
N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, also known as CPTH-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH-2 belongs to the class of oxalamide compounds and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antiallergy Applications
Thiazolyl oxamic acid derivatives, including compounds with structural similarities to N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, have been synthesized and tested for antiallergy activity. These compounds exhibited significant potency in inhibiting allergic reactions, with some analogues showing a 50% inhibition at very low doses compared to traditional antiallergy medications. This suggests a potential for developing new, more effective antiallergy agents based on this chemical structure (Hargrave, Hess, & Oliver, 1983).
Anticancer and Antimicrobial Activities
Several studies have focused on synthesizing new derivatives with modifications on the thiazole moiety, aiming to explore their anticancer and antimicrobial potentials. Some compounds have demonstrated promising activities against various cancer cell lines and microbial strains. These findings indicate the versatility of the thiazole-containing compounds in designing new therapeutic agents with potential anticancer and antimicrobial applications (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Evaluation
The antimicrobial properties of thiazolyl derivatives have also been investigated, with several compounds showing potent antibacterial and antifungal activity. This research area highlights the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Dawane, Konda, Mandawad, & Shaikh, 2010).
Corrosion Inhibition
In addition to biomedical applications, thiazole and thiadiazole derivatives have been studied for their corrosion inhibition capabilities, particularly against the corrosion of metals like iron. These studies involve quantum chemical and molecular dynamics simulation approaches to predict the compounds' performances as corrosion inhibitors, providing valuable insights for industrial applications (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities . Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation .
Biochemical Pathways
Given the broad range of activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Based on the known activities of thiazole derivatives, it could potentially exert a range of effects, such as anti-inflammatory action by inhibiting cox enzymes .
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-2-4-14(5-3-13)20-24-17(12-27-20)10-11-22-18(25)19(26)23-16-8-6-15(21)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCJNDSXVCEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

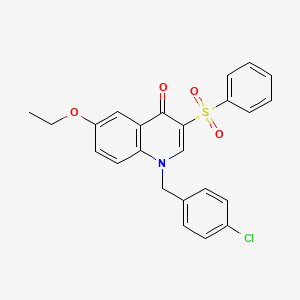
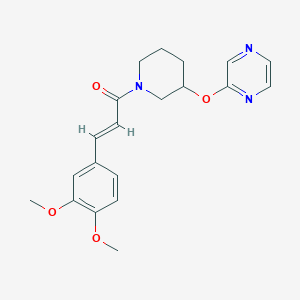
![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)
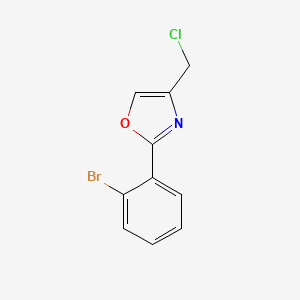
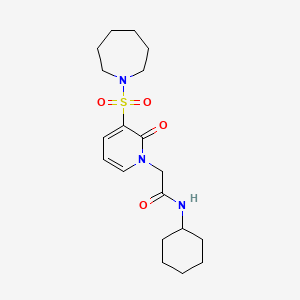
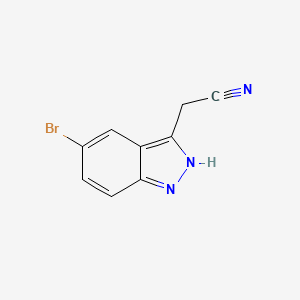

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2437403.png)
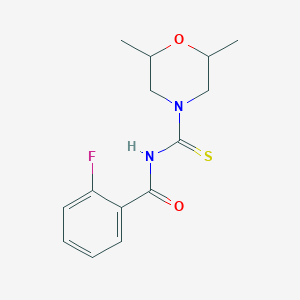
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
